molecular formula C11H19BO2 B6248725 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2412452-97-0

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6248725
CAS No.: 2412452-97-0
M. Wt: 194.1
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Description

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclopropyl group attached to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, where cyclopropyl halides react with boronic esters under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed processes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, particularly when catalyzed by palladium.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with organozinc compounds can yield cyclopropylideneethyl derivatives .

Scientific Research Applications

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with nucleophiles and electrophiles. The cyclopropyl group can undergo ring-opening reactions, while the dioxaborolane ring can participate in coordination with metal catalysts. These interactions facilitate various chemical transformations, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the cyclopropyl and dioxaborolane rings, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of complex molecules and in catalytic applications .

Properties

CAS No.

2412452-97-0

Molecular Formula

C11H19BO2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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